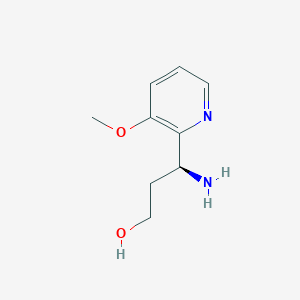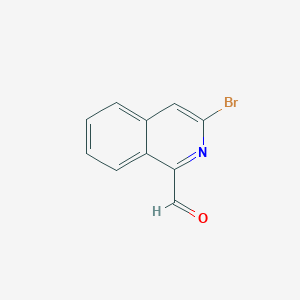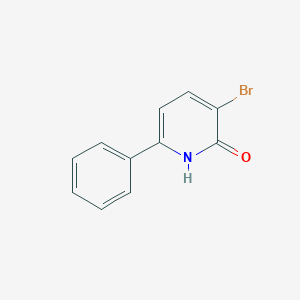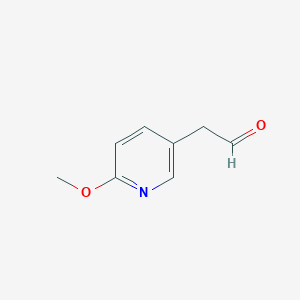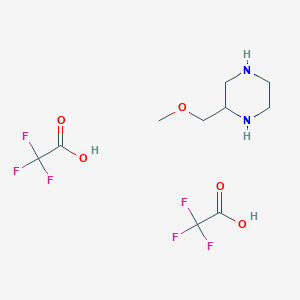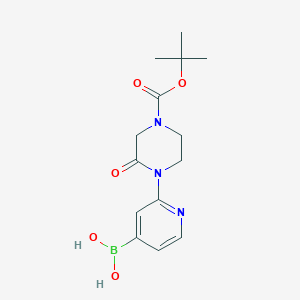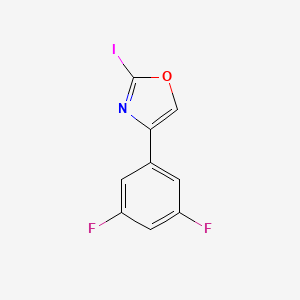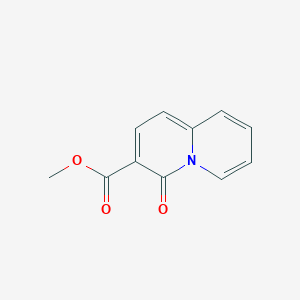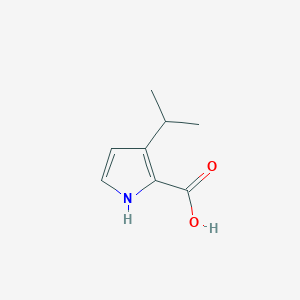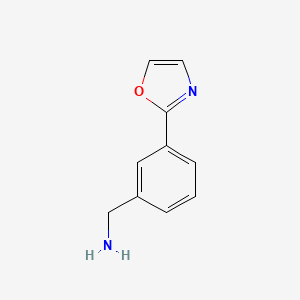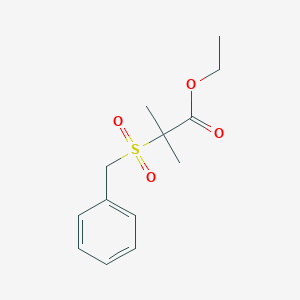
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide is a compound belonging to the class of thietane dioxides.
Métodos De Preparación
The synthesis of 3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of thietan-3-one with appropriate amines, followed by oxidation of the sulfur atom and subsequent dehydration to form the thietane 1,1-dioxide intermediate . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thietane dioxides have shown potential as antidepressant agents due to their ability to interact with neurotransmitter systems.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various sulfur-containing heterocycles.
Biological Studies: It is used in studies to understand the pharmacokinetic and toxicological properties of thietane derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating neurotransmitter systems, potentially through inhibition of reuptake or receptor binding . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide can be compared with other thietane dioxides, such as 3-cyanothiete 1,1-dioxide and 3-phenylsulfanylthietane 1,1-dioxide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique propylcyclopropylmethylamino group in this compound distinguishes it from other thietane dioxides and contributes to its specific properties and applications.
Propiedades
Fórmula molecular |
C10H19NO2S |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
1,1-dioxo-N-[(1-propylcyclopropyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-2-3-10(4-5-10)8-11-9-6-14(12,13)7-9/h9,11H,2-8H2,1H3 |
Clave InChI |
SVGMXJQYKRRUSR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC1)CNC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


